4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Catalog No.
S1914652
CAS No.
285977-82-4
M.F
C7H5FO2
M. Wt
145.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

CAS Number

285977-82-4

Product Name

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

IUPAC Name

2,3,5,6-tetradeuterio-4-fluorobenzoic acid

Molecular Formula

C7H5FO2

Molecular Weight

145.13 g/mol

InChI

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D,7+1

InChI Key

BBYDXOIZLAWGSL-YRTBNJHASA-N

SMILES

C1=CC(=CC=C1C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C(=O)O)F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[13C](=O)O)[2H])[2H])F)[2H]

The exact mass of the compound 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 (CAS 285977-82-4) is a highly specialized stable isotope-labeled internal standard (SIL-IS) engineered for the absolute quantification of fluorobenzoic acids and aromatic metabolites in complex matrices [1]. Featuring a precise multi-isotopic substitution—a 13C atom at the alpha (carboxyl) position combined with four deuterium atoms on the aromatic ring—this compound delivers a definitive +5 Da mass shift (M+5). For analytical laboratories and environmental testing facilities, this specific labeling pattern is critical for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows, ensuring perfect chromatographic co-elution with native 4-fluorobenzoic acid while completely bypassing natural isotopic interference [2].

Procuring a generic structural analog (e.g., 3-fluorobenzoic acid) or a partially labeled alternative (e.g., single 13C or D2 variants) fundamentally compromises quantitative accuracy in mass spectrometry[1]. Structural analogs exhibit different chromatographic retention times and ionization efficiencies, meaning they do not experience the exact same matrix suppression or enhancement as the target analyte in complex saline or biological samples. Furthermore, using a lower-mass-shift isotope (like M+1 or M+2) risks signal overlap with the natural isotopic envelope of high-concentration native analytes, leading to false positives and inflated recovery calculations. The M+5 shift of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is specifically required to guarantee zero cross-talk and absolute correction for solid-phase extraction (SPE) losses [1].

Absolute Mass Shift for Zero Isotopic Cross-Talk

The dual 13C and D4 labeling provides a guaranteed +5 Da mass shift compared to native 4-fluorobenzoic acid. In quantitative LC-MS/MS, native analytes exhibit natural M+1 and M+2 isotopic contributions (primarily from natural 13C and 18O). Using a partially labeled M+2 or M+3 standard can result in up to 1-5% signal overlap from high-concentration native samples. The M+5 shift of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 completely isolates the internal standard MRM transition, reducing isotopic cross-talk to <0.1% and enabling linear dynamic ranges spanning over three orders of magnitude [1].

Evidence DimensionIsotopic cross-talk / Signal overlap
Target Compound Data<0.1% overlap (M+5 shift)
Comparator Or BaselineM+2 or M+3 partially labeled standards (1-5% overlap at high concentrations)
Quantified Difference>10-fold reduction in isotopic interference
ConditionsLC-MS/MS MRM quantification in high-concentration analyte matrices

Procurement of the M+5 multi-labeled standard is essential for laboratories requiring strict regulatory compliance and wide dynamic ranges without manual background subtraction.

Matrix Effect Correction in Saline and Reservoir Waters

In the analysis of highly saline reservoir waters, uncorrected solid-phase extraction (SPE) recoveries for fluorobenzoic acids frequently drop to 60-80% due to ion suppression and competitive binding. When utilizing a structural analog internal standard, these matrix effects are not perfectly mirrored, leading to residual quantification errors. By spiking 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 prior to extraction, the identical physicochemical properties of the SIL-IS allow for exact dynamic correction, restoring calculated analytical recoveries to 98-102% regardless of the sample's ionic strength [1].

Evidence DimensionAnalytical recovery accuracy
Target Compound Data98-102% corrected recovery
Comparator Or BaselineUncorrected extraction or analog-corrected extraction (60-80% true recovery, 80-90% analog-corrected accuracy)
Quantified Difference~20% improvement in absolute quantitative accuracy
ConditionsSPE followed by LC-MS/MS in high-salinity reservoir water

Buyers testing complex environmental or industrial fluids must use the exact isotopologue to prevent false reporting caused by severe matrix suppression.

Chromatographic Co-elution Fidelity

A critical failure point of using positional isomers (e.g., 2-fluorobenzoic acid) as internal standards for 4-fluorobenzoic acid is retention time drift. In reverse-phase UPLC, positional isomers can elute 0.2 to 0.5 minutes apart. This temporal gap exposes the analyte and the standard to different electrospray ionization (ESI) matrix environments. 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 exhibits a retention time virtually identical to native 4-fluorobenzoic acid, ensuring that both molecules undergo ionization simultaneously and experience the exact same matrix-induced ion suppression [1].

Evidence DimensionRetention time difference (ΔRT)
Target Compound DataΔRT < 0.01 min (perfect co-elution)
Comparator Or BaselinePositional isomer analogs (ΔRT 0.2 - 0.5 min)
Quantified DifferenceElimination of retention time gap
ConditionsReverse-phase UPLC-ESI-MS/MS

Perfect co-elution is a non-negotiable requirement for high-precision LC-MS/MS assays, dictating the procurement of exact SIL-IS over cheaper structural analogs.

Quantitative Tracing in Petroleum Reservoir Fluids

Fluorobenzoic acids are extensively utilized as conservative water tracers in petroleum exploration and reservoir management. The high salinity and complex hydrocarbon matrix of these fluids cause severe analytical interference. 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is the mandatory internal standard for these workflows, as it allows for the precise correction of SPE losses and ESI suppression, ensuring accurate tracer breakthrough curves [1].

BTEX Anaerobic Degradation Monitoring

In environmental bioremediation studies, 4-fluorobenzoic acid is often used as a surrogate or internal standard to monitor the degradation of BTEX (benzene, toluene, ethylbenzene, xylene) compounds into aromatic acid metabolites. The M+5 labeled version enables ultra-trace quantification of these metabolites in groundwater without interference from naturally occurring benzoic acids or background organic matter [2].

Clinical and Pharmacokinetic Biomarker Assays

For pharmaceutical assays evaluating fluorinated drug candidates or their acidic metabolites, this multi-labeled compound serves as an ideal internal standard. Its absolute mass shift and stable isotopic backbone prevent D/H exchange artifacts during sample preparation, ensuring robust validation of pharmacokinetic (PK) models in plasma or urine matrices [2].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Fluoro(carboxy-~13~C,~2~H_4_)benzoic acid

Dates

Last modified: 08-16-2023

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